Pseudolaric Acid C

Catalog No.

S1551280

CAS No.

82601-41-0

M.F

C21H26O7

M. Wt

390.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

82601-41-0

Product Name

Pseudolaric Acid C

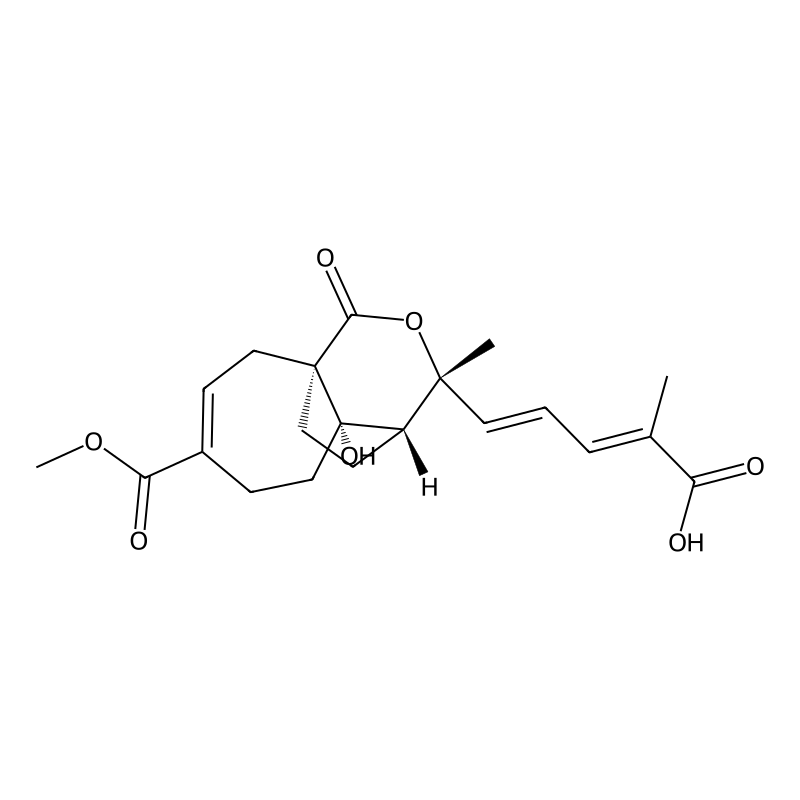

IUPAC Name

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/b9-4+,13-5+/t15-,19+,20+,21-/m0/s1

InChI Key

RBXVTEUAOTYIME-GPGKBOPFSA-N

SMILES

Array

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

Isomeric SMILES

CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

The exact mass of the compound Pseudolaric acid C is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377107. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Availability and Use as a Reference Standard:

- Pharmaceutical research: As a reference compound for studying and understanding its potential therapeutic applications [].

- Biomedical research: As a tool for investigating its biological activities and potential applications in drug development [].

- Chemical analysis: For analytical testing and identification of pseudolaric acid C in various samples [].

Current Research on Pseudolaric Acid C:

Here are some examples of ongoing research areas:

- Antifungal activity: Studies have investigated the potential of pseudolaric acid C against various fungal strains, including Candida species [].

- Biological activities: Some studies have explored the effects of pseudolaric acid C on cell lines, but further research is needed to understand its mechanisms of action and potential for therapeutic development [, ].

- Origin: Pseudolaric acid C is a labdane diterpenoid, a class of complex organic molecules derived from the terpenoid backbone []. It is primarily isolated from the bark of the Golden larch (Pseudolarix amabilis) [].

- Significance: Research suggests pseudolaric acid C may possess various biological activities, making it a subject of interest in scientific studies. However, its specific functions and potential applications remain under investigation [, , ].

Molecular Structure Analysis

Pseudolaric acid C has the molecular formula C21H26O7 and a molecular weight of 390.43 g/mol [, ]. Its structure features a tetracyclic labdane diterpenoid core with a carboxylic acid group and an acetoxy functional group [, ].

Here are some key features of its structure:

- Labdane diterpenoid core: This core structure is a bicyclic skeleton with additional rings attached, forming the foundation of the molecule [].

- Carboxylic acid group (COOH): This functional group contributes to the acidity of the molecule and its potential involvement in biological processes [].

- Acetoxy group (OCOCH3): This group can participate in various chemical reactions and may influence the molecule's biological properties [].

Note

Due to the complexity of the molecule, a detailed structural diagram cannot be included here. However, resources like ChemSpider [] offer visualizations of the structure.

Chemical Reactions Analysis

- Ester hydrolysis: The acetoxy group can undergo hydrolysis in the presence of water or enzymes, breaking the bond between the carbonyl carbon and oxygen, potentially yielding a new product [].

- Decarboxylation: Under specific conditions, the carboxylic acid group may lose carbon dioxide (CO2), leading to a new molecule with a shorter carbon chain [].

Current research has not established well-defined synthesis pathways for pseudolaric acid C.

Physical And Chemical Properties Analysis

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

390.16785316 Da

Monoisotopic Mass

390.16785316 Da

Heavy Atom Count

28

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds